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Compound of Interest

Compound Name: 2,3,3,4-Tetramethylpentane

Cat. No.: B096541 Get Quote

Introduction: 2,3,3,4-Tetramethylpentane (C9H20) is a highly branched isomer of nonane,

notable for its structural complexity, including a quaternary carbon atom.[1] Understanding its

thermochemical and conformational properties is crucial for applications in combustion

research and as a reference compound in various spectroscopic and thermodynamic studies.

Quantum chemical calculations provide a powerful theoretical framework for elucidating the

electronic structure, geometry, vibrational frequencies, and thermodynamic stability of such

molecules from first principles. This guide details the theoretical protocols and expected

outcomes for a comprehensive computational study of 2,3,3,4-tetramethylpentane, aimed at

researchers in the chemical sciences.

Core Computational Protocols
A rigorous quantum chemical analysis of a flexible molecule like 2,3,3,4-tetramethylpentane
involves a multi-step process. The primary goal is to locate the most stable conformer(s) on the

potential energy surface and then compute their properties.

Conformational Analysis
Due to the presence of multiple rotatable single bonds, 2,3,3,4-tetramethylpentane can exist

in several different spatial arrangements or conformers. The first and most critical step is to

perform a thorough conformational search to identify the global minimum energy structure and

other low-energy isomers.

Methodology:
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Initial Search: A molecular mechanics-based method (e.g., using the MMFF94 force field) is

typically employed for an initial, rapid scan of the potential energy surface to generate a

large number of candidate conformers.

Low-Level Quantum Refinement: The geometries of the unique conformers identified by

molecular mechanics are then subjected to optimization using a computationally inexpensive

quantum method, such as Density Functional Theory (DFT) with a minimal basis set (e.g.,

B3LYP/3-21G).

High-Level Re-optimization: A smaller set of the lowest-energy conformers from the previous

step are then re-optimized at a higher, more accurate level of theory. This provides a reliable

set of stable structures for further analysis.

Geometry Optimization
For the identified low-energy conformers, a full geometry optimization is performed to find the

precise arrangement of atoms that corresponds to a minimum on the potential energy surface.

Methodology:

Level of Theory: A widely used and well-validated level of theory for hydrocarbons is the

B3LYP functional with the 6-31G(d,p) basis set.[2] For higher accuracy, composite methods

like CBS-QB3 or G3MP2B3 can be employed.[2]

Convergence Criteria: The optimization is continued until the forces on the atoms and the

change in energy between successive steps fall below stringent predefined thresholds,

ensuring a true stationary point has been located.

Vibrational Frequency Calculation
Following a successful geometry optimization, a vibrational frequency analysis is essential.

Methodology:

Hessian Calculation: The calculation involves computing the second derivatives of the

energy with respect to the nuclear coordinates (the Hessian matrix). This is performed at the

same level of theory as the final geometry optimization.[3]
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Verification of Minima: A true energy minimum will have all real (positive) vibrational

frequencies. The presence of imaginary frequencies indicates a saddle point (a transition

state), and the geometry must be further optimized.[4]

Thermochemical Data: The calculated frequencies are used to compute the zero-point

vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and entropy at a

given temperature (e.g., 298.15 K).[3][5]

Data Presentation
Quantitative data from both experimental sources and computational studies are summarized

below for comparison and analysis.

Table 1: General Molecular Properties
Property Value Source

Molecular Formula C₉H₂₀ [3][4][6][7][8]

Molecular Weight 128.2551 g/mol [3][4][6][7][8]

CAS Registry Number 16747-38-9 [3][4][6][7][8]

IUPAC Standard InChIKey
JLCYYQOQSAMWTA-

UHFFFAOYSA-N
[3][4][6][7][8]

Table 2: Thermochemical Properties
This table compares critically evaluated experimental data from the NIST-TRC Web Thermo

Tables with representative values that would be obtained from a high-level quantum chemical

calculation (e.g., G3 method).[9][10]
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Property (Ideal
Gas, 298.15 K, 1
atm)

Experimental Value
(NIST)

Representative
Calculated Value

Unit

Standard Molar

Enthalpy of Formation
-249.8 ± 1.4 -251.2 kJ/mol

Standard Molar

Entropy
446.49 445.8 J/mol·K

Molar Heat Capacity

(Cp)
207.03 206.5 J/mol·K

Note: Calculated values are illustrative, based on typical accuracy for the G3 composite

method, which is known to predict enthalpies of formation to within ~1 kcal/mol (or ~4 kJ/mol).

[10]

Table 3: Illustrative Calculated Vibrational Frequencies
The following table presents a selection of typical vibrational modes and their expected

frequency ranges for a branched alkane, as would be determined from a B3LYP/6-31G(d,p)

calculation.
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Vibrational Mode
Typical Frequency Range
(cm⁻¹)

Description

C-H Asymmetric Stretch 2960 - 2990

Asymmetric stretching of

methyl (CH₃) and isopropyl

group C-H bonds.

C-H Symmetric Stretch 2870 - 2910

Symmetric stretching of methyl

(CH₃) and isopropyl group C-H

bonds.

C-H Bending/Scissoring 1440 - 1480

Bending and deformation

modes of the various CH₂, and

CH₃ groups.

C-C Skeletal Stretch 800 - 1200
Stretching vibrations of the

carbon backbone.

C-C-C Bending/Rocking 300 - 550
Bending and rocking motions

of the carbon skeleton.

Visualization of Computational Workflow
The logical flow of a comprehensive quantum chemical study on 2,3,3,4-tetramethylpentane
is depicted in the diagram below. This workflow ensures that the final reported properties

correspond to the most stable conformation of the molecule.
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Computational Workflow for 2,3,3,4-Tetramethylpentane

1. Initial Structure Input
(SMILES or 2D Sketch)

2. Conformational Search
(e.g., Molecular Mechanics)

3. Low-Level QM Optimization
(e.g., B3LYP/3-21G)

4. Identify Unique Low-Energy Conformers

5. High-Level QM Optimization
(e.g., B3LYP/6-31G(d,p))

6. Vibrational Frequency Analysis

Check for Imaginary Frequencies

Transition State Found
(Re-evaluate Geometry)

Yes

True Minimum Found
(All Real Frequencies)

No

7. Thermochemical Analysis
(ZPVE, Enthalpy, Entropy)

8. Final Data Reporting
(Tables & Spectra)

Click to download full resolution via product page

Caption: Workflow for quantum chemical analysis.
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Conclusion
The quantum chemical calculation workflow detailed herein provides a robust framework for

characterizing the structural and thermodynamic properties of 2,3,3,4-tetramethylpentane. By

systematically exploring the conformational space and applying accurate levels of theory for

optimization and frequency calculations, it is possible to obtain thermochemical data, such as

enthalpy of formation and entropy, that are in close agreement with experimental values. This

computational approach is invaluable for generating reliable data for complex molecules where

experimental measurements may be difficult or unavailable, and for providing fundamental

insights into molecular stability and behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b096541#quantum-chemical-calculations-for-2-3-3-4-
tetramethylpentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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